molecular formula C8H10N2 B13486584 2-ethynyl-1-(propan-2-yl)-1H-imidazole

2-ethynyl-1-(propan-2-yl)-1H-imidazole

Cat. No.: B13486584
M. Wt: 134.18 g/mol
InChI Key: PQLDQAHXEOJINQ-UHFFFAOYSA-N
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Description

2-Ethynyl-1-(propan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features an ethynyl group at position 2 and an isopropyl group at position 1, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-(propan-2-yl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(propan-2-yl)-1H-imidazole.

    Ethynylation: The ethynylation process involves the introduction of an ethynyl group at the 2-position of the imidazole ring. This can be achieved using reagents such as acetylene gas or ethynyl halides under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance the reaction rate.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reaction.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products.

    Reduction: Reduction reactions can modify the ethynyl group or the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2-Ethynyl-1-(propan-2-yl)-1H-imidazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The imidazole ring can interact with enzymes, receptors, or other biomolecules, modulating their function and leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-1H-imidazole: Lacks the isopropyl group, making it less hydrophobic.

    2-Methyl-1-(propan-2-yl)-1H-imidazole: Contains a methyl group instead of an ethynyl group, altering its reactivity.

    2-Phenyl-1-(propan-2-yl)-1H-imidazole: Features a phenyl group, increasing its aromaticity and potential interactions.

Uniqueness

2-Ethynyl-1-(propan-2-yl)-1H-imidazole is unique due to the presence of both an ethynyl group and an isopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-ethynyl-1-propan-2-ylimidazole

InChI

InChI=1S/C8H10N2/c1-4-8-9-5-6-10(8)7(2)3/h1,5-7H,2-3H3

InChI Key

PQLDQAHXEOJINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C#C

Origin of Product

United States

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